![molecular formula C19H14O2S B12533494 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione CAS No. 670249-79-3](/img/structure/B12533494.png)
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-8-(thiophen-2-yl)spiro[44]nona-2,7-diene-1,6-dione is a complex organic compound characterized by its unique spiro structure, which includes a phenyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione typically involves the reaction of spiro[4.4]nona-1,6-dione with thiophene-2-ylcerium reagents . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mecanismo De Acción
The mechanism by which 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, depending on the context of its application. For example, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(5,2′5′,2″-terthiophene-2-yl)spiro[4.4]nona-1,6-diene: This compound also features a spiro structure with thiophene rings.
Dimethyl 7-Aryl-8-(3-Arylquinoxalin-2-yl)-2-(R-Imino)-9-Oxo-1,6-Dioxaspiro[4.4]Nona-3,7-Diene-3,4-Dicarboxylates: Another spiro compound with different substituents.
Uniqueness
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione is unique due to its specific combination of a phenyl group and a thiophene ring within a spiro structure. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
670249-79-3 |
|---|---|
Fórmula molecular |
C19H14O2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
7-phenyl-2-thiophen-2-ylspiro[4.4]nona-2,7-diene-4,9-dione |
InChI |
InChI=1S/C19H14O2S/c20-17-9-14(13-5-2-1-3-6-13)11-19(17)12-15(10-18(19)21)16-7-4-8-22-16/h1-10H,11-12H2 |
Clave InChI |
OXQOOGQRUVGGLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)C12CC(=CC2=O)C3=CC=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
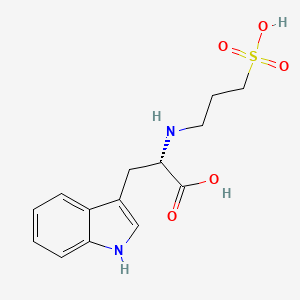

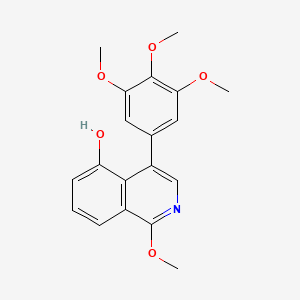
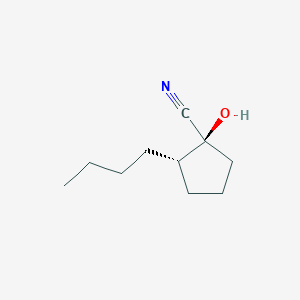
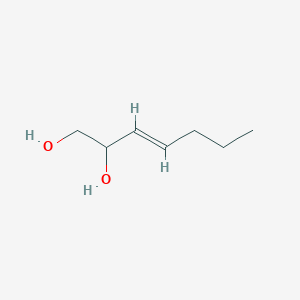
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)

![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)
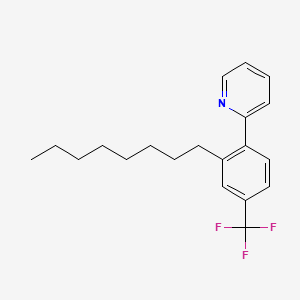
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
